molecular formula C20H19N3O4 B15140448 Chitin synthase inhibitor 3

Chitin synthase inhibitor 3

Cat. No.: B15140448
M. Wt: 365.4 g/mol
InChI Key: UCYYWQPXFPHWOA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitin synthase inhibitor 3 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitors often involves the design and creation of maleimide compounds.

Industrial Production Methods: Industrial production of chitin synthase inhibitors involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and effectiveness .

Chemical Reactions Analysis

Types of Reactions: Chitin synthase inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions are typically modified versions of the original inhibitor, with enhanced or altered inhibitory properties .

Scientific Research Applications

Chitin synthase inhibitor 3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in disrupting chitin synthesis in various organisms.

    Medicine: Explored as a potential antifungal and insecticidal agent, with applications in treating fungal infections and controlling insect populations.

    Industry: Utilized in the development of new antifungal and insecticidal products

Mechanism of Action

Chitin synthase inhibitor 3 exerts its effects by binding to the active site of chitin synthase, preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell death or impaired growth. The molecular targets involved include the enzyme’s active site and associated pathways that regulate chitin synthesis .

Comparison with Similar Compounds

Uniqueness: Chitin synthase inhibitor 3 is unique due to its specific binding affinity and inhibitory potency, making it a highly effective compound for disrupting chitin synthesis. Its structural modifications allow for enhanced activity and reduced resistance compared to other inhibitors .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

(E)-N'-(2-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)but-2-enediamide

InChI

InChI=1S/C20H19N3O4/c1-27-17-9-5-4-8-15(17)21-18(24)10-11-19(25)22-16-12-13-6-2-3-7-14(13)23-20(16)26/h2-11,16H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b11-10+

InChI Key

UCYYWQPXFPHWOA-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C(=O)NC2CC3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O

Origin of Product

United States

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